molecular formula C19H19N3O3 B6347487 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1354918-19-6

4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6347487
CAS RN: 1354918-19-6
M. Wt: 337.4 g/mol
InChI Key: QJOVYSYVCPFJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, also known as 4-DMPP, is a synthetic organic compound belonging to the class of pyrimidine derivatives. It is a white crystalline solid that is soluble in common organic solvents such as methanol and ethanol. 4-DMPP has been widely studied due to its potential applications in scientific research and drug development.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine acts as an inhibitor of cyclooxygenase-2 (COX-2) and acetylcholinesterase. It has been suggested that 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition of these enzymes may lead to a variety of physiological effects, such as the inhibition of prostaglandin synthesis and the inhibition of acetylcholine breakdown.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), resulting in the inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis can lead to a decrease in inflammation and pain. In addition, 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been found to inhibit the activity of acetylcholinesterase, resulting in an increase in the levels of the neurotransmitter acetylcholine. This increase in acetylcholine levels can lead to an increase in cognitive function and memory.

Advantages and Limitations for Lab Experiments

4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several advantages and limitations for use in laboratory experiments. One of the main advantages of 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is its ability to modulate the activity of various enzymes and receptors, making it a useful tool for studying the effects of these enzymes and receptors on biochemical and physiological processes. In addition, 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is relatively easy to synthesize and is relatively stable in solution. However, there are several limitations to its use in laboratory experiments. For example, 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has a relatively short half-life in vivo and can be rapidly metabolized by the body. In addition, 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic compound and therefore may not be as biologically active as natural compounds.

Future Directions

There are several potential future directions for the use of 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in scientific research. One potential direction is to investigate the effects of 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine on other enzymes and receptors, such as those involved in the metabolism of drugs and other compounds. In addition, further studies could be conducted to investigate the potential therapeutic applications of 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, such as its use in the treatment of neurodegenerative diseases. Finally, further research could be conducted to investigate the potential toxic effects of 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine and to develop methods to reduce these effects.

Synthesis Methods

4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized by a two-step process. In the first step, 3,4-dimethoxybenzaldehyde is reacted with anhydrous sodium acetate in acetic acid to form the intermediate product, 4-(3,4-dimethoxyphenyl)acetic acid. In the second step, this intermediate product is reacted with 3-methoxyphenyl hydrazine in the presence of sodium hydroxide to form 4-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-23-14-6-4-5-12(9-14)15-11-16(22-19(20)21-15)13-7-8-17(24-2)18(10-13)25-3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOVYSYVCPFJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

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